3-(Benzyloxy)propanoic acid chemical properties and structure
3-(Benzyloxy)propanoic acid chemical properties and structure
An In-depth Technical Guide to 3-(Benzyloxy)propanoic Acid
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and experimental protocols for 3-(Benzyloxy)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
3-(Benzyloxy)propanoic acid is a carboxylic acid that features a benzyloxy group. The structure consists of a propanoic acid backbone with a benzyl ether linkage at the third carbon.
Key Identifiers:
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IUPAC Name: 3-(Benzyloxy)propanoic acid[1]
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Synonyms: 3-Phenylmethoxypropanoic acid, Benzyl-PEG1-acid, 3-Benzyloxypropionic Acid[2]
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SMILES: O=C(O)CCOCC1=CC=CC=C1
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InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-(Benzyloxy)propanoic acid.
| Property | Value |
| Molecular Weight | 180.20 g/mol [1] |
| Appearance | Solid |
| Melting Point | 31.5-33.5 °C[2] |
| Boiling Point | 124-130 °C (at 0.01 Torr)[2] |
| Density | 1.153±0.06 g/cm³ (Predicted)[2] |
| pKa | 4.30±0.10 (Predicted)[2] |
| Solubility | Slightly soluble in Chloroform and Methanol[2] |
Experimental Protocols
Synthesis of 3-(Benzyloxy)propanoic acid via Williamson Ether Synthesis
A common method for the synthesis of 3-(benzyloxy)phenyl)propanoic acid involves the Williamson ether synthesis, where the phenoxide of a hydroxypropanoic acid derivative is reacted with a benzyl halide.[3] For the synthesis of 3-(Benzyloxy)propanoic acid itself, a similar principle would apply, starting from a suitable 3-hydroxypropanoic acid precursor.
Materials:
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3-hydroxypropanoic acid derivative
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetone
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of the 3-hydroxypropanoic acid derivative (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).[4]
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Stir the suspension at room temperature for 30 minutes.[4]
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Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.[4]
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Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[4]
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.[4]
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Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
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Dissolve the residue in diethyl ether and wash with water, followed by 1 M HCl, and finally with brine.[4]
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-(Benzyloxy)propanoic acid.[4]
Purity Validation
The purity of synthesized 3-(Benzyloxy)propanoic acid can be validated using a combination of chromatographic and spectroscopic techniques.
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High-Performance Liquid Chromatography (HPLC): HPLC is effective for determining the percentage purity of the compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.
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Mass Spectrometry (MS): Mass spectrometry, often with Electrospray Ionization (ESI), is used to confirm the molecular mass. For carboxylic acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.[5]
Safety and Handling
Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
Visualizations
References
- 1. 3-(Benzyloxy)propanoic acid | C10H12O3 | CID 15608813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(benzyloxy)propanoic acid | 27912-85-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
